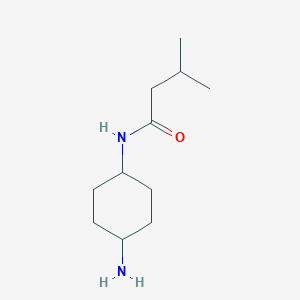

N-(4-aminocyclohexyl)-3-methylbutanamide

Description

N-(4-aminocyclohexyl)-3-methylbutanamide is a synthetic amide derivative characterized by a 3-methylbutanamide backbone linked to a 4-aminocyclohexyl group. The 4-aminocyclohexyl moiety may enhance binding affinity to biological targets due to its conformational flexibility and hydrogen-bonding capacity .

Properties

Molecular Formula |

C11H22N2O |

|---|---|

Molecular Weight |

198.31 g/mol |

IUPAC Name |

N-(4-aminocyclohexyl)-3-methylbutanamide |

InChI |

InChI=1S/C11H22N2O/c1-8(2)7-11(14)13-10-5-3-9(12)4-6-10/h8-10H,3-7,12H2,1-2H3,(H,13,14) |

InChI Key |

VISDGRZPGAYFOM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(=O)NC1CCC(CC1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-aminocyclohexyl)-3-methylbutanamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-aminocyclohexanone and 3-methylbutanoyl chloride.

Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

Procedure: The 4-aminocyclohexanone is reacted with 3-methylbutanoyl chloride in the presence of triethylamine. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.

Purification: The product is purified by recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

For industrial-scale production, the process is optimized for efficiency and cost-effectiveness. This may involve:

Catalysts: Using catalysts to increase the reaction rate.

Continuous Flow Reactors: Implementing continuous flow reactors to maintain consistent reaction conditions and improve yield.

Automation: Utilizing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(4-aminocyclohexyl)-3-methylbutanamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carbonyl group in the butanamide moiety can be reduced to form alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(4-aminocyclohexyl)-3-methylbutanamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activity.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of advanced materials with specific mechanical and chemical properties.

Mechanism of Action

The mechanism of action of N-(4-aminocyclohexyl)-3-methylbutanamide involves its interaction with specific molecular targets:

Molecular Targets: It may interact with enzymes or receptors, modulating their activity.

Pathways Involved: The compound can influence signaling pathways related to inflammation and pain, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Cyclohexyl-Substituted Analogs

N-cyclohexyl-3-methylbutanamide (CAS 1195148-85-6)

- Structure: Differs by replacing the 4-amino group with a simple cyclohexyl ring.

- Properties: Molecular formula C₁₁H₂₁NO; molecular weight 183.29 g/mol.

- Applications: Used in chemical synthesis; lacks the amino group critical for interactions observed in CD38 inhibitors (cf. ) .

N-(4-aminocyclohexyl)pyrimidine-4-carboxamide derivatives

- Structure: Shares the 4-aminocyclohexyl group but incorporates a pyrimidine-carboxamide core.

- Activity: Demonstrated CD38 inhibition, highlighting the importance of the 4-aminocyclohexyl group in enzyme binding .

Table 1: Cyclohexyl-Substituted Analogs

Aryl-Substituted 3-Methylbutanamide Derivatives

N-(4-methoxyphenyl)-3-methylbutanamide (CAS 347907-29-3)

- Structure: Features a 4-methoxyphenyl group instead of 4-aminocyclohexyl.

- Properties: Molecular formula C₁₂H₁₇NO₂; molecular weight 207.27 g/mol.

- Synthesis : Optimized routes yield high purity, suggesting scalability for similar amides .

2-(2-(4-chlorophenyl)acetamido)-3-methylbutanamide

Table 2: Aryl-Substituted Analogs

Complex Conjugates and Degradants

ADC1770 Mal-PhAc-PEG(4)-Val-Ala-PAB-linked 3-methylbutanamide

- Structure : 3-methylbutanamide conjugated to polyethylene glycol (PEG) and a maleimide group.

- Applications : Demonstrates utility in drug delivery systems, highlighting versatility in bioconjugation .

(S)-N-{(S)-1-...}-3-methylbutanamide (unspecified degradant)

Key Structural-Activity Relationships (SAR)

- Amino vs. Non-Amino Cyclohexyl: The 4-aminocyclohexyl group (vs. cyclohexyl) may enhance target binding via hydrogen bonding, as seen in CD38 inhibitors .

- Aromatic vs. Aliphatic Substituents : Aryl groups (e.g., 4-chlorophenyl) correlate with psychoactive effects, while aliphatic groups (e.g., cyclohexyl) favor metabolic stability .

- Conjugation Potential: The 3-methylbutanamide backbone supports functionalization for drug delivery, as in ADC1770 .

Biological Activity

N-(4-aminocyclohexyl)-3-methylbutanamide, a compound with potential pharmacological applications, has garnered attention due to its biological activities. This article reviews its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an amine group attached to a cyclohexane ring and a butanamide side chain. Its molecular formula is C_{11}H_{20}N_{2}O, and it exhibits properties that make it suitable for various biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer progression, particularly those related to proteolytic activities that facilitate tumor invasion and metastasis.

- Cell Cycle Arrest : Similar to other compounds with antitumor properties, it may induce cell cycle arrest in cancer cells, potentially leading to apoptosis.

- Modulation of Signaling Pathways : The compound may interact with signaling pathways that regulate cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of this compound against various cancer cell lines, including A549 (lung adenocarcinoma) and MCF-7 (breast cancer). The compound demonstrated significant cytotoxicity with an IC50 value comparable to established chemotherapeutics. The mechanism was linked to its ability to induce apoptosis through mitochondrial pathways.

Case Study 2: Enzyme Interaction

Research indicated that this compound interacts with matriptase (EC 3.4.21.109), a serine protease implicated in cancer metastasis. The inhibition of matriptase activity led to reduced invasive potential in breast cancer models, suggesting a therapeutic avenue for targeting this enzyme in cancer treatment.

Research Findings

Recent findings highlight the potential of this compound in modulating biological systems:

- Cytotoxicity Assays : The compound exhibited a high inhibition rate against several cancer cell lines, confirming its potential as an anticancer agent.

- Mechanistic Studies : Investigations into the molecular mechanisms revealed that the compound affects apoptotic markers such as Bax and Bcl-2, promoting apoptosis through caspase activation.

- Metabolomic Profiling : Metabolomic analyses indicated alterations in metabolic pathways associated with oxidative stress and cell proliferation upon treatment with the compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.